

Anethole: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: Anethole

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Introduction

Anethole is a naturally occurring aromatic compound widely found in the essential oils of several plants, including anise (*Pimpinella anisum*), star anise (*Illicium verum*), and fennel (*Foeniculum vulgare*)^{[1][2][3]}. Chemically classified as a phenylpropanoid, **anethole** is a derivative of allylbenzene and is responsible for the characteristic licorice-like flavor and aroma of these plants^[1]. It is extensively used as a flavoring agent in the food and beverage industry, as well as in cosmetics and pharmaceuticals^{[2][4]}. Beyond its organoleptic properties, **anethole** has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects^{[4][5][6]}. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, spectroscopic data, and key biological activities of **anethole**, along with detailed experimental protocols relevant to its study.

Chemical Structure and Isomerism

Anethole, with the chemical formula $C_{10}H_{12}O$, is systematically named 1-methoxy-4-[(1E)-prop-1-en-1-yl]benzene^{[1][7]}. Its structure consists of a benzene ring substituted with a methoxy group and a propenyl group. **Anethole** exists as two geometric isomers, trans-**anethole** ((E)-**anethole**) and cis-**anethole** ((Z)-**anethole**), distinguished by the orientation of

the substituents around the propenyl double bond[1]. The trans-isomer is the more stable and abundant form found in nature and is the isomer primarily used in commercial applications[1][8].

Caption: Chemical structures of trans- and cis-**anethole**.

Physicochemical Properties

Anethole is a colorless to pale yellow liquid or crystalline solid at room temperature, possessing a characteristic sweet, anise-like odor[9]. Its physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₂ O	[10]
Molar Mass	148.20 g/mol	[10]
Melting Point	20-21 °C (trans)	
Boiling Point	234-237 °C	
Density	0.988 g/mL at 25 °C	
Refractive Index	n ₂₀ /D 1.561	
Solubility		
Water	Very slightly soluble	[1]
Ethanol	Freely soluble	[1]
Diethyl Ether	Miscible	
Chloroform	Miscible	
Acetone	Soluble	
Benzene	Soluble	
Carbon Disulfide	Soluble	
Petroleum Ether	Soluble	
Ethyl Acetate	Soluble	

Spectroscopic Data

The structural elucidation and quantification of **anethole** are routinely performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz):

- δ 7.32 (d, 2H, J=8.8 Hz, Ar-H)

- δ 6.89 (d, 2H, $J=8.8$ Hz, Ar-H)
- δ 6.41 (d, 1H, $J=15.7$ Hz, =CH-)
- δ 6.15 (dq, 1H, $J=15.7, 6.6$ Hz, =CH-CH₃)
- δ 3.84 (s, 3H, -OCH₃)
- δ 1.92 (dd, 3H, $J=6.6, 1.4$ Hz, -CH₃)

¹³C NMR (CDCl₃):

- δ 159.1 (Ar-C)
- δ 131.8 (Ar-C)
- δ 131.0 (=CH)
- δ 127.4 (Ar-CH)
- δ 123.8 (=CH)
- δ 114.4 (Ar-CH)
- δ 55.6 (-OCH₃)
- δ 18.9 (-CH₃)

(Reference:[11])

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of trans-**anethole** exhibits characteristic absorption bands corresponding to its functional groups. Key peaks are observed around:

- 3000-2850 cm⁻¹: C-H stretching (aromatic and aliphatic)
- 1610, 1510, 1460 cm⁻¹: C=C stretching (aromatic ring)

- 1250, 1035 cm^{-1} : C-O stretching (ether)
- 965 cm^{-1} : C-H out-of-plane bending (trans C=C)[12]

Mass Spectrometry (MS)

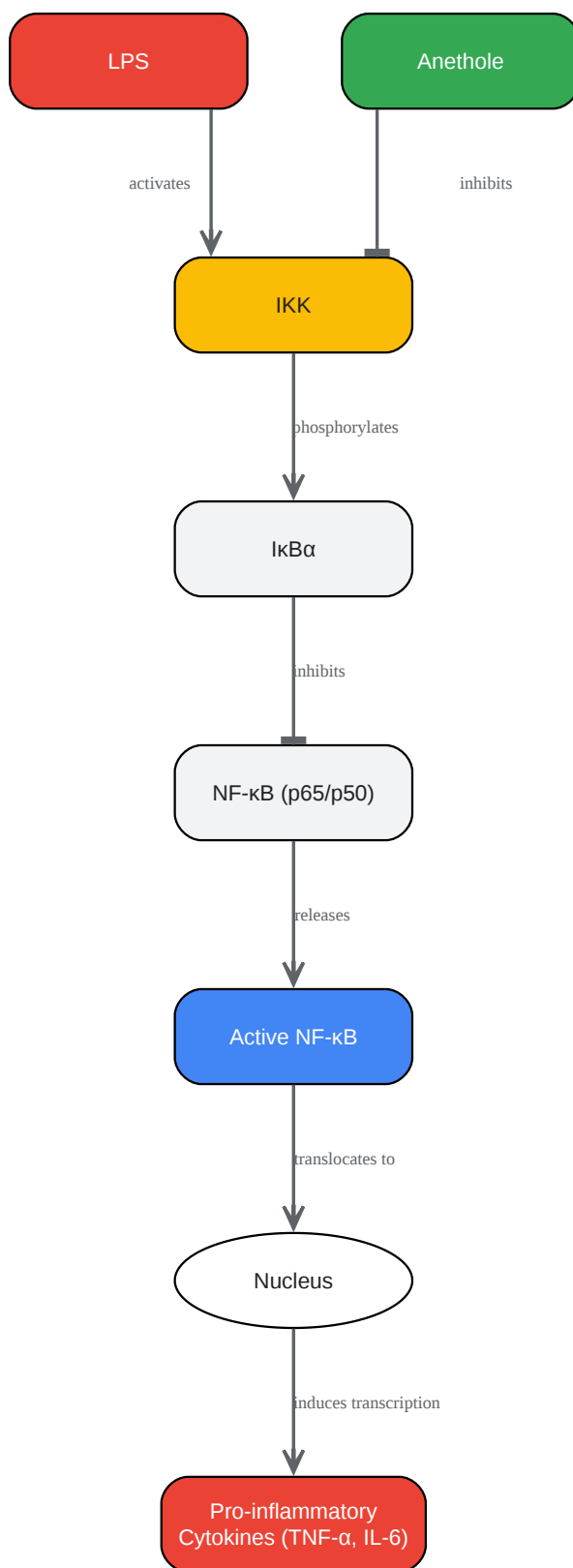
The electron ionization mass spectrum of **anethole** shows a molecular ion peak $[M]^+$ at $m/z = 148$ [13]. The fragmentation pattern includes characteristic ions resulting from the loss of methyl and methoxy groups.

Biological Activities and Signaling Pathways

Anethole has been shown to modulate several signaling pathways, contributing to its anti-inflammatory, antioxidant, and anticancer properties.

Anti-inflammatory Activity

Anethole exerts anti-inflammatory effects by inhibiting the activation of the nuclear factor-kappa B (NF- κ B) signaling pathway[3]. It has been shown to suppress the degradation of I κ B- α , thereby preventing the nuclear translocation of the p65 subunit of NF- κ B. This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α) and interleukin-6 (IL-6)[14].



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Caption: **Anethole's** inhibition of the NF-κB signaling pathway.

Antioxidant Activity

Anethole demonstrates antioxidant properties by scavenging free radicals and reducing oxidative stress[4]. Studies have shown its ability to protect against hydrogen peroxide-induced toxicity[4]. Its antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay[5].

Anticancer Activity

Anethole has been investigated for its potential as an anticancer agent. It has been shown to induce apoptosis and autophagy in cancer cells and modulate multiple signaling pathways, including the NF- κ B, MAPKinases, and Wnt pathways[8]. In some cancer cell lines, **anethole** treatment leads to the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21, while downregulating oncogenes like cyclin D1[8][15].

Experimental Protocols

Extraction of Anethole from Star Anise by Steam Distillation

This protocol describes a common method for extracting essential oil rich in **anethole** from star anise.

Materials:

- Whole star anise seed pods
- Mortar and pestle
- 100 mL 2-neck round-bottom flask
- Distillation apparatus
- Dropping funnel
- Separatory funnel
- Diethyl ether

- Anhydrous magnesium sulfate
- Rotary evaporator

Procedure:

- Grind approximately 3.5 g of whole star anise seed pods using a mortar and pestle.
- Transfer the ground material to a 100 mL 2-neck round-bottom flask.
- Add 40 mL of water to the flask and set up the steam distillation apparatus.
- Begin the distillation and collect approximately 20 mL of the cloudy distillate.
- Add an additional 20 mL of water to the distillation flask through the dropping funnel.
- Continue the distillation and collect another 20 mL of distillate.
- Combine the distillates in a separatory funnel.
- Extract the combined distillate with two 20 mL portions of diethyl ether.
- Combine the ether layers and dry over anhydrous magnesium sulfate.
- Filter the solution to remove the drying agent.
- Remove the diethyl ether using a rotary evaporator to obtain the star anise essential oil.

(Reference:[[16](#)])

Cell Viability (MTT) Assay

This protocol outlines the steps for assessing the effect of **anethole** on the viability of cancer cells.

Materials:

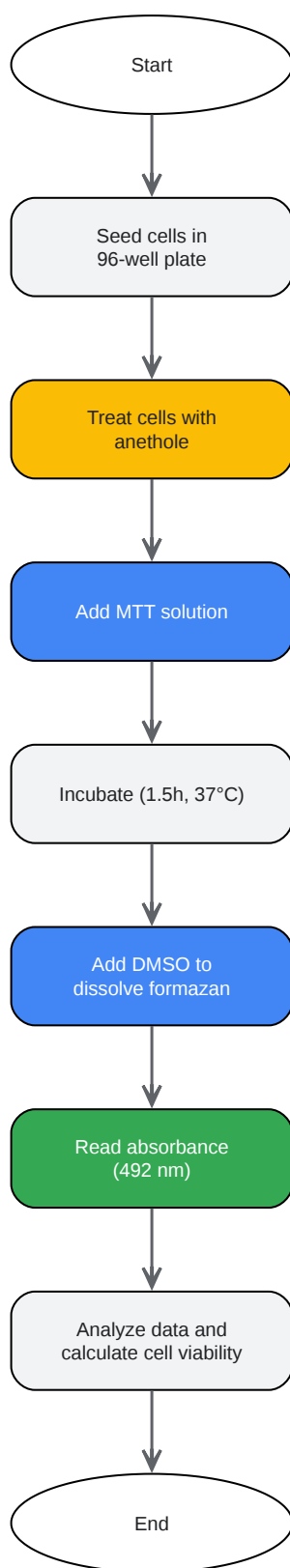
- 96-well plates

- Cancer cell line of interest
- Cell culture medium
- **Anethole** stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of **anethole** for the desired exposure time (e.g., 24, 48, or 72 hours).
- After the treatment period, remove the medium and add 28 μ L of a 2 mg/mL MTT solution to each well.
- Incubate the plate for 1.5 hours at 37 °C.
- Remove the MTT solution and add 130 μ L of DMSO to each well to dissolve the formazan crystals.
- Incubate the plate for 15 minutes at 37 °C with shaking.
- Measure the absorbance at 492 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

(Reference:[6][17])



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